molecular formula C10H12N2 B015009 Anabaseine CAS No. 3471-05-4

Anabaseine

Cat. No.: B015009
CAS No.: 3471-05-4
M. Wt: 160.22 g/mol
InChI Key: AUBPMADJYNSPOA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anabaseine is an alkaloid toxin produced by Nemertines and Aphaenogaster ants . It primarily targets the nicotinic acetylcholine receptors (nAChRs) in both the central nervous system and peripheral nervous system . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The iminium form of this compound binds to most nAChRs . This binding causes the depolarization of neurons, which in turn induces the release of both dopamine and norepinephrine . This interaction with its targets leads to changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

This compound stimulates a wide variety of animal nAChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . The stimulation of these receptors affects various biochemical pathways, leading to changes in neuronal activity and neurotransmitter release.

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . They determine the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

The binding of this compound to nAChRs leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine . This can result in various molecular and cellular effects, including changes in neuronal activity and neurotransmitter release.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as increased hygiene, drug use, stress, smoking, and diet can influence the onset of diseases . .

Preparation Methods

Anabaseine was first synthesized in 1936 by Spath and Mamoli . The synthesis involves the reaction of benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone. This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. The final steps include decarboxylation, ring closure, and amide hydrolysis to form this compound . Additional synthetic strategies have been developed by researchers such as Bloom, Zoltewicz, Smith, and Villemin .

Properties

IUPAC Name

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPMADJYNSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188266
Record name Anabaseine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3471-05-4
Record name Anabaseine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabaseine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anabaseine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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